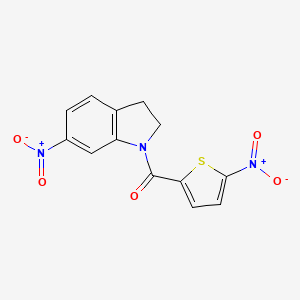

6-nitro-1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole

Description

Structural Features:

6-Nitro-1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole is a bicyclic indole derivative characterized by:

- A 6-nitro-substituted indole core, where the nitro group at position 6 enhances electron-withdrawing properties and influences reactivity .

- A 5-nitrothiophene-2-carbonyl moiety attached to the indole nitrogen, introducing steric bulk and additional nitro-related electrophilicity.

- A partially saturated 2,3-dihydro-1H-indole backbone, reducing aromaticity compared to fully planar indoles, which may alter solubility and intermolecular interactions .

Synthesis:

While direct synthesis data for this compound are absent in the provided evidence, analogous indole derivatives (e.g., 5-nitroindole-3-carbaldehyde in ) are synthesized via Friedel-Crafts acylation or nitro-group introduction via nitration. The thiophene-carbonyl linkage likely involves coupling a nitrothiophene carbonyl chloride to the indole nitrogen under basic conditions .

Properties

IUPAC Name |

(6-nitro-2,3-dihydroindol-1-yl)-(5-nitrothiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O5S/c17-13(11-3-4-12(22-11)16(20)21)14-6-5-8-1-2-9(15(18)19)7-10(8)14/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBMUPKNYHVZFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole typically involves multi-step organic reactions. The starting materials often include indole derivatives and nitrothiophene compounds. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-nitro-1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under specific conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Prodrug Development

One of the most promising applications of 6-nitro-1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole is its role as a hypoxia-activated prodrug. Prodrugs are chemically modified drugs that become active only after undergoing metabolic conversion within the body. The nitro group in this compound can be reduced under hypoxic conditions, which are often present in tumor environments. This selective activation allows for targeted drug delivery to cancer cells while minimizing damage to healthy tissues.

Research indicates that compounds with similar structures have demonstrated efficacy in targeting hypoxic tumor regions. For instance, studies have shown that nitroaromatic compounds can undergo enzymatic reduction to release active pharmacological agents specifically in low oxygen environments, enhancing their therapeutic index against cancer cells .

1.2 Anticancer Activity

The compound's structure suggests potential anticancer properties due to the presence of both nitro and indole moieties. Indoles are known for their biological activities, including anticancer effects. In vitro studies have indicated that derivatives of indole exhibit significant cytotoxicity against various cancer cell lines. The incorporation of nitrothiophene can enhance these properties by improving solubility and bioavailability .

Synthetic Applications

2.1 Organic Synthesis

This compound serves as an important intermediate in organic synthesis. The presence of multiple functional groups allows for diverse chemical transformations, making it a versatile building block for the synthesis of more complex molecules.

Table 1: Chemical Transformations Involving this compound

| Transformation Type | Reaction Conditions | Products Obtained |

|---|---|---|

| Reduction | Catalytic hydrogenation | Amino derivatives |

| Nucleophilic substitution | Reaction with amines or alcohols | Amine or alcohol derivatives |

| Cyclization | Heating with diene compounds | Polycyclic compounds |

These transformations highlight the compound's utility in generating new chemical entities that may possess desirable biological activities or functional properties.

Case Studies and Research Findings

3.1 Hypoxia-Activated Prodrug Studies

Recent studies have focused on the design of nitroaromatic prodrugs that selectively activate under hypoxic conditions. For example, research demonstrated that specific nitroaromatic compounds exhibited significant cytotoxicity against tumor cells cultured under hypoxia compared to normoxic conditions . Such findings underscore the potential of this compound as a candidate for further development in cancer therapeutics.

3.2 Synthesis of Novel Compounds

In synthetic chemistry, researchers have utilized similar nitroindole derivatives to develop new classes of pharmaceuticals with enhanced activity profiles. For instance, the synthesis of hybrid molecules combining indole and thiophene motifs has resulted in compounds with improved pharmacokinetic properties and biological activities . These studies illustrate how derivatives of this compound could lead to innovative therapeutic agents.

Mechanism of Action

The mechanism of action of 6-nitro-1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological systems in which the compound is studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations :

Electronic Effects: The dual nitro groups in the target compound enhance electrophilicity compared to mono-nitro analogs like 6-nitroindoline or 5-nitroindole-3-carbaldehyde. This may increase reactivity in nucleophilic substitution or catalytic hydrogenation . The nitrile group in ’s compound introduces strong electron-withdrawing character, similar to nitro groups but with distinct hydrogen-bonding capabilities .

Saturated 2,3-dihydroindole cores (as in the target compound and 6-nitroindoline) improve solubility in non-polar solvents versus planar indoles .

Spectroscopic Signatures: 13C-NMR: The nitro groups in the target compound would resonate near δ 147 ppm (C-NO₂), aligning with δ 147.14 observed in nitro-substituted indoles (). IR: Strong nitro stretching bands (~1520 cm⁻¹ for asymmetric NO₂) and carbonyl stretches (~1680 cm⁻¹) would dominate, differing from nitrile (υ ~2190 cm⁻¹, ) or aldehyde (υ ~1700 cm⁻¹, ) signals .

Table 2: Physical and Spectral Data Comparison

Research Implications and Gaps

- Synthetic Challenges : The target compound’s dual nitro groups and thiophene linkage may require stringent reaction conditions to avoid over-nitration or decomposition, as seen in analogous indole syntheses .

- Analytical Gaps : Experimental data for the target compound (e.g., HRMS, XRD) are absent in the evidence, necessitating further characterization to confirm theoretical predictions.

Biological Activity

6-Nitro-1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. The presence of nitro and thiophene moieties contributes to its pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

- Molecular Formula : C13H10N2O3S

- Molecular Weight : 274.29 g/mol

- CAS Number : 39978-57-9

- SMILES Notation : [O-][C@@H]1=C(C(=O)N(C)C(=C1)N(=O)=O)C2=C(SC=C2)N(C)C(=O)N+[O-]

The biological activity of nitro compounds often involves the reduction of the nitro group, which can lead to the formation of reactive intermediates that interact with biomolecules. This interaction can result in various pharmacological effects, including:

- Antimicrobial Activity : Nitro compounds are known for their ability to generate toxic intermediates upon reduction, which can bind covalently to DNA and induce cell death .

- Anti-inflammatory Effects : Nitro derivatives can modulate inflammatory pathways by inhibiting enzymes such as iNOS and COX-2, leading to reduced production of pro-inflammatory cytokines .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing nitro groups. The mechanism typically involves the reduction of the nitro group to form reactive species that damage microbial DNA. For instance:

- In vitro Studies : Compounds similar to this compound have demonstrated significant activity against various pathogens, including bacteria and protozoa. The reduced forms of these compounds exhibit enhanced binding to nucleic acids, leading to increased cytotoxicity .

| Compound | Target Microorganisms | Effectiveness |

|---|---|---|

| 6-Nitro Compound A | E. coli, S. aureus | High |

| 6-Nitro Compound B | P. aeruginosa | Moderate |

| 6-Nitro Compound C | Trypanosoma spp. | High |

Anti-inflammatory Activity

The compound has been shown to inhibit key inflammatory mediators:

- iNOS Inhibition : Studies indicate that 6-nitro derivatives can inhibit inducible nitric oxide synthase (iNOS), reducing nitric oxide production in inflammatory conditions .

- Cytokine Modulation : These compounds also influence the expression of cytokines such as TNF-alpha and IL-1β, contributing to their anti-inflammatory effects .

| Activity | Mechanism |

|---|---|

| iNOS Inhibition | Reduces NO production |

| Cytokine Inhibition | Modulates inflammatory response |

Case Study 1: Antimicrobial Efficacy

In a study conducted on various nitro-containing compounds, researchers found that a derivative similar to this compound exhibited potent antimicrobial activity against resistant strains of bacteria. The compound was tested in vitro against a panel of pathogens, demonstrating significant bactericidal effects at low concentrations.

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory properties of nitro derivatives showed that treatment with these compounds significantly reduced inflammation in animal models of arthritis. The results indicated decreased levels of inflammatory markers in serum and tissue samples from treated subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.